1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
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Description
1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H20N6O4S and its molecular weight is 368.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.12667431 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) . This enzyme plays a crucial role in the catabolic pathway of tyrosine, a process that produces fumarate and acetoacetate, which are intermediates in energy production.
Mode of Action
The compound acts as an effective inhibitor of 4-HPPD . It binds to the enzyme, preventing it from catalyzing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This inhibition disrupts the normal metabolic processes that rely on this pathway.
Biochemical Pathways
The inhibition of 4-HPPD affects the tyrosine catabolic pathway, leading to a decrease in the production of fumarate and acetoacetate. This can have downstream effects on energy production and other metabolic processes that rely on these intermediates. Additionally, the inhibition of 4-HPPD can lead to an accumulation of tyrosine and HPPA, which can have further effects on cellular metabolism .
Pharmacokinetics
The compound’s metabolism in organisms like corn is faster than in weeds , suggesting it may be selectively metabolized in certain organisms.
Result of Action
The inhibition of 4-HPPD by this compound can lead to significant changes in cellular metabolism. In particular, it can cause oxidative stress, disrupt cell morphology, and inhibit photosynthetic activity . These effects can lead to growth inhibition in certain organisms, such as algae .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH, temperature, and reaction time can affect the yield of the compound . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other metabolites or enzymes.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-19-9-11(7-16-19)13-17-12(24-18-13)8-15-14(21)10-3-5-20(6-4-10)25(2,22)23/h7,9-10H,3-6,8H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFOZGUAVPCQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.